(r)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Overview
Description
“®-3-Amino-3-(4-chlorophenyl)propan-1-ol” is an organochlorine compound . It has a molecular formula of C9H12ClNO . The compound is related to 3-(4-Chlorophenyl)propan-1-ol and (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol .
Molecular Structure Analysis
The molecular structure of “®-3-Amino-3-(4-chlorophenyl)propan-1-ol” can be represented by the IUPAC name 3-(4-chlorophenyl)propan-1-ol . The InChI representation is InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.65 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not directly mentioned in the search results.Scientific Research Applications
Chemical Reactions and Synthesis Applications
- The ninhydrin reaction, which interacts with primary amino groups to form Ruhemann's purple, is utilized extensively across various scientific disciplines. This reaction, adaptable to manual and automated processes, aids in the detection, isolation, and analysis of compounds like amino acids, peptides, proteins, and even ammonia, showcasing its broad applicability in agricultural, biochemical, clinical, environmental, and nutritional sciences (Friedman, 2004).
Environmental Impact and Biodegradation
- Studies on chlorophenols, including 4-chlorophenol, highlight their moderate toxicity to both mammalian and aquatic life. While their persistence in the environment can vary, bioaccumulation is generally low. This research sheds light on the environmental behaviors and impacts of chlorophenyl compounds, informing treatment and mitigation strategies (Krijgsheld & Gen, 1986).
Biological and Pharmacological Effects
- Chlorogenic acid, a phenolic compound found in various plants, exhibits a wide array of biological and therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Its potential in managing lipid and glucose metabolism suggests a role in treating metabolic disorders (Naveed et al., 2018). Furthermore, the antimicrobial potential of chitosan, an aminopolysaccharide, underscores its utility in food and pharmaceutical formulations, highlighting the diversity of applications for chlorophenyl-related compounds in addressing health challenges (Raafat & Sahl, 2009).
properties
IUPAC Name |
(3R)-3-amino-3-(4-chlorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNACDMQJLVKIU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654212 | |
Record name | (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |
CAS RN |
1213362-28-7 | |
Record name | (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.